2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide
Description
This compound features a benzodioxol-5-yloxy group linked via a propanamide backbone to a 2-methylphenyl moiety substituted with a 6-methoxyimidazo[1,2-b]pyridazine ring. The synthesis likely involves coupling a benzodioxol-containing propanamide intermediate with a pre-functionalized imidazopyridazine-phenyl precursor, as seen in analogous procedures for benzodioxol-thiazole hybrids . Key synthetic steps may include:
- Amide bond formation: Using carbodiimide-based activation (e.g., EDC/HOBt) or acid chloride coupling with triethylamine .
- Heterocyclic assembly: The imidazo[1,2-b]pyridazine core could be synthesized via cyclization reactions involving pyridazine derivatives and α-halo ketones, similar to methods for imidazo[1,2-a]pyridines .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-14-4-5-16(19-12-28-22(25-19)8-9-23(27-28)30-3)10-18(14)26-24(29)15(2)33-17-6-7-20-21(11-17)32-13-31-20/h4-12,15H,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDQORHLSBUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C(C)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.
Molecular Details
- Chemical Formula : C₂₁H₂₂N₄O₃
- Molecular Weight : 378.4 g/mol
- CAS Number : 1448051-21-5
The structure of this compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, combined with an imidazo[1,2-b]pyridazine component that may contribute to its pharmacological properties.
The biological activity of this compound is believed to be mediated through multiple mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
- A case study involving related compounds demonstrated inhibition of tumor growth in xenograft models, suggesting the potential for this compound in cancer therapy .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds:
- Studies have reported that benzo[d][1,3]dioxole derivatives exhibit antibacterial activity against various strains, including resistant bacteria .
- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection:
- Animal models have indicated that these compounds can mitigate neurodegeneration by reducing oxidative stress and inflammation in the brain .
- This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[d][1,3]dioxole derivatives for their anticancer activity. The results showed that one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer effects .
Study 2: Antimicrobial Properties
In a comparative study, a benzo[d][1,3]dioxole-based compound was tested against common pathogens. The results revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Data Table
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity is critical for understanding the compound’s metabolic pathways.
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | 2-(benzo[d] dioxol-5-yloxy)propanoic acid | 85 | |
| Basic hydrolysis | 2M NaOH, 80°C, 4h | Same as above | 78 |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the adjacent benzodioxole and imidazopyridazine groups.
-
Stability studies confirm the amide bond remains intact under physiological pH (pH 7.4).
Benzodioxole Ring Reactivity
The benzo[d] dioxol-5-yloxy group participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.
Electrophilic Substitution
The electron-rich benzodioxole ring undergoes nitration and bromination at the para position relative to the oxygen atoms.
Ring-Opening Reactions
Under strong acidic conditions, the benzodioxole ring opens to form catechol derivatives:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HBr (48%) | Reflux, 12h | 3,4-Dihydroxybenzene propanamide | Intermediate for further functionalization |
Mechanistic Insight :
Ring-opening proceeds via protonation of the oxygen atoms, followed by cleavage of the methylene bridge .
Imidazopyridazine Functionalization
The 6-methoxyimidazo[1,2-b]pyridazine moiety enables cross-coupling reactions and demethylation.
Suzuki-Miyaura Coupling
The methoxy group at position 6 is replaced via palladium-catalyzed coupling:
| Reaction Partner | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-Phenylimidazo[1,2-b]pyridazine analog | 72 |
Demethylation
The methoxy group is selectively demethylated using BBr₃:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| BBr₃ (1M in DCM) | RT, 6h | 6-Hydroxyimidazo[1,2-b]pyridazine analog | 65 |
Applications :
Demethylation enhances hydrogen-bonding capacity for target binding in medicinal chemistry.
Propanamide Side-Chain Modifications
The propanamide linker undergoes alkylation and reduction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylpropanamide derivative | 90 | |
| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C to RT | Primary amine derivative | 68 |
Thermal Stability :
The propanamide group decomposes above 250°C, as confirmed by thermogravimetric analysis (TGA).
Oxidative Reactions
The 2-methylphenyl group undergoes oxidation to a carboxylic acid under strong conditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 8h | 2-Carboxyphenyl analog | 55 |
Industrial-Scale Considerations
-
Suzuki-Miyaura coupling is prioritized for scaling due to high efficiency and tolerance of diverse functional groups.
-
Amide hydrolysis requires strict pH control to prevent decomposition.
Comparison with Similar Compounds
Key Observations :
- Benzodioxol Group : Shared with and compounds, this group increases lipophilicity and metabolic stability, critical for CNS penetration .
- Methoxy Group : The 6-methoxy on imidazopyridazine may mimic tyrosine or serine residues in kinase-binding pockets, unlike the dichlorobenzoyl group in pyrazoxyfen, which confers herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
